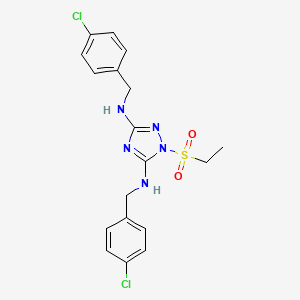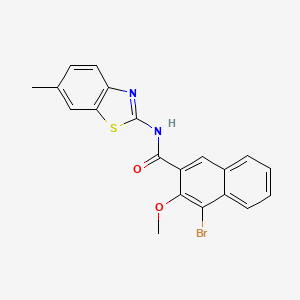
N,N'-bis(4-chlorobenzyl)-1-(ethylsulfonyl)-1H-1,2,4-triazole-3,5-diamine
Overview
Description
N,N'-bis(4-chlorobenzyl)-1-(ethylsulfonyl)-1H-1,2,4-triazole-3,5-diamine, also known as BCBT, is a chemical compound that has gained significant attention in the field of medicinal chemistry. BCBT is a triazole derivative that exhibits potent antitumor and antifungal activities, making it a promising candidate for the development of new drugs.
Mechanism of Action
The mechanism of action of N,N'-bis(4-chlorobenzyl)-1-(ethylsulfonyl)-1H-1,2,4-triazole-3,5-diamine is not fully understood, but it is believed to involve the inhibition of DNA synthesis and cell division. N,N'-bis(4-chlorobenzyl)-1-(ethylsulfonyl)-1H-1,2,4-triazole-3,5-diamine has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9, which are enzymes involved in programmed cell death. N,N'-bis(4-chlorobenzyl)-1-(ethylsulfonyl)-1H-1,2,4-triazole-3,5-diamine has also been shown to inhibit the growth of Candida albicans by disrupting the fungal cell membrane.
Biochemical and Physiological Effects:
N,N'-bis(4-chlorobenzyl)-1-(ethylsulfonyl)-1H-1,2,4-triazole-3,5-diamine has been shown to have a number of biochemical and physiological effects. In addition to its antitumor and antifungal activities, N,N'-bis(4-chlorobenzyl)-1-(ethylsulfonyl)-1H-1,2,4-triazole-3,5-diamine has been shown to have anti-inflammatory and antioxidant properties. N,N'-bis(4-chlorobenzyl)-1-(ethylsulfonyl)-1H-1,2,4-triazole-3,5-diamine has also been shown to have a protective effect on the liver and kidneys. However, further studies are needed to fully understand the biochemical and physiological effects of N,N'-bis(4-chlorobenzyl)-1-(ethylsulfonyl)-1H-1,2,4-triazole-3,5-diamine.
Advantages and Limitations for Lab Experiments
One advantage of N,N'-bis(4-chlorobenzyl)-1-(ethylsulfonyl)-1H-1,2,4-triazole-3,5-diamine is its potent antitumor and antifungal activities, which make it a promising candidate for the development of new drugs. However, N,N'-bis(4-chlorobenzyl)-1-(ethylsulfonyl)-1H-1,2,4-triazole-3,5-diamine also has some limitations for lab experiments. N,N'-bis(4-chlorobenzyl)-1-(ethylsulfonyl)-1H-1,2,4-triazole-3,5-diamine is highly toxic and requires careful handling. In addition, N,N'-bis(4-chlorobenzyl)-1-(ethylsulfonyl)-1H-1,2,4-triazole-3,5-diamine has poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the study of N,N'-bis(4-chlorobenzyl)-1-(ethylsulfonyl)-1H-1,2,4-triazole-3,5-diamine. One area of research is the development of new drugs based on the structure of N,N'-bis(4-chlorobenzyl)-1-(ethylsulfonyl)-1H-1,2,4-triazole-3,5-diamine. Another area of research is the investigation of the mechanism of action of N,N'-bis(4-chlorobenzyl)-1-(ethylsulfonyl)-1H-1,2,4-triazole-3,5-diamine. Further studies are needed to fully understand the biochemical and physiological effects of N,N'-bis(4-chlorobenzyl)-1-(ethylsulfonyl)-1H-1,2,4-triazole-3,5-diamine. In addition, the development of new synthetic methods for N,N'-bis(4-chlorobenzyl)-1-(ethylsulfonyl)-1H-1,2,4-triazole-3,5-diamine could improve its availability and reduce its toxicity. Finally, the investigation of the potential of N,N'-bis(4-chlorobenzyl)-1-(ethylsulfonyl)-1H-1,2,4-triazole-3,5-diamine as a radioprotective agent is an area of research that deserves further attention.
Scientific Research Applications
N,N'-bis(4-chlorobenzyl)-1-(ethylsulfonyl)-1H-1,2,4-triazole-3,5-diamine has been extensively studied for its antitumor and antifungal activities. In vitro studies have shown that N,N'-bis(4-chlorobenzyl)-1-(ethylsulfonyl)-1H-1,2,4-triazole-3,5-diamine exhibits potent cytotoxicity against a variety of cancer cell lines, including breast, lung, colon, and prostate cancer cells. N,N'-bis(4-chlorobenzyl)-1-(ethylsulfonyl)-1H-1,2,4-triazole-3,5-diamine has also been shown to have antifungal activity against Candida albicans, a common fungal pathogen. In addition to its antitumor and antifungal activities, N,N'-bis(4-chlorobenzyl)-1-(ethylsulfonyl)-1H-1,2,4-triazole-3,5-diamine has been investigated for its potential as a radioprotective agent.
properties
IUPAC Name |
3-N,5-N-bis[(4-chlorophenyl)methyl]-1-ethylsulfonyl-1,2,4-triazole-3,5-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19Cl2N5O2S/c1-2-28(26,27)25-18(22-12-14-5-9-16(20)10-6-14)23-17(24-25)21-11-13-3-7-15(19)8-4-13/h3-10H,2,11-12H2,1H3,(H2,21,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNCRYCMJSJDSSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1C(=NC(=N1)NCC2=CC=C(C=C2)Cl)NCC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19Cl2N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B3605878.png)
![3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(4-ethoxyphenyl)benzamide](/img/structure/B3605892.png)
![ethyl [4-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)-2-methoxyphenoxy]acetate](/img/structure/B3605893.png)
![(3,4-dimethoxybenzyl)[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]amine](/img/structure/B3605895.png)
![2-[4-(3-amino-2-cyano-3-thioxo-1-propen-1-yl)-2-methoxyphenoxy]acetamide](/img/structure/B3605903.png)
![3-(3-{[1-(1,3-benzodioxol-5-yl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)-2-methylbenzoic acid](/img/structure/B3605913.png)
![2-bromo-N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B3605919.png)

![{2-allyl-6-methoxy-4-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}acetic acid](/img/structure/B3605932.png)
![5-cyclopropyl-7-(difluoromethyl)-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B3605946.png)

![N-(4-chlorophenyl)-4-({[(4-chlorophenyl)amino]carbonyl}amino)benzenesulfonamide](/img/structure/B3605955.png)
![2-chloro-N-(4-{[(2,3-dimethylphenoxy)acetyl]amino}-2-methoxyphenyl)benzamide](/img/structure/B3605957.png)
![ethyl 4-amino-2-({2-[(2,4-dichlorophenyl)amino]-2-oxoethyl}thio)-5-pyrimidinecarboxylate](/img/structure/B3605979.png)